

# A Guide to Assessing the Immunogenicity of Antibody-Drug Conjugates in Oncology

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The development of antibody-drug conjugates (ADCs) represents a significant advancement in targeted cancer therapy. However, the inherent complexity of these molecules, combining a monoclonal antibody with a cytotoxic payload via a linker, introduces the potential for immunogenicity. An immune response to an ADC can impact its pharmacokinetics, efficacy, and safety. This guide provides a framework for assessing the immunogenicity of novel ADCs, with a focus on therapeutics for breast, gastric, and ovarian cancers, using publicly available data from established ADCs as benchmarks.

# **Comparative Immunogenicity Data of Approved ADCs**

The incidence of anti-drug antibodies (ADAs) is a key indicator of immunogenicity. The table below summarizes the reported ADA rates for several prominent ADCs used in the treatment of breast, gastric, and ovarian cancers. It is important to note that direct comparison of ADA rates across different clinical trials can be challenging due to variations in assay methodologies and patient populations.



| Antibody-<br>Drug<br>Conjugate       | Target<br>Antigen | Approved<br>Indications<br>(selected)  | Anti-Drug<br>Antibody<br>(ADA)<br>Incidence                                      | Neutralizing<br>Antibody<br>(NAb)<br>Incidence  | Reference |
|--------------------------------------|-------------------|----------------------------------------|----------------------------------------------------------------------------------|-------------------------------------------------|-----------|
| Trastuzumab<br>emtansine (T-<br>DM1) | HER2              | Breast<br>Cancer                       | ~5.3%                                                                            | Not<br>consistently<br>reported                 | [1]       |
| Trastuzumab<br>deruxtecan<br>(T-DXd) | HER2              | Breast<br>Cancer,<br>Gastric<br>Cancer | Data not yet mature, but generally considered to have low immunogenic potential. | Not yet established in publicly available data. |           |
| Sacituzumab<br>govitecan             | TROP-2            | Breast<br>Cancer                       | ~2%<br>(persistent<br>ADAs)                                                      | Data not<br>available                           |           |

Note: The immunogenicity of ADCs can be influenced by various factors, including the antibody's protein sequence, the linker, the cytotoxic drug, and patient-specific factors. The majority of ADAs are typically directed against the monoclonal antibody component of the ADC.

# Experimental Protocols for Immunogenicity Assessment

A tiered approach is the standard for evaluating the immunogenicity of therapeutic proteins, including ADCs. This involves screening for binding antibodies, confirming their specificity, and then characterizing their neutralizing potential and other attributes.

# Anti-Drug Antibody (ADA) Screening and Confirmatory Assays (Bridging ELISA)

Principle: A bridging ELISA format is commonly used to detect bivalent ADAs that can bridge between drug molecules.



#### Screening Assay Protocol:

- Plate Coating: Coat a 96-well microplate with streptavidin.
- Capture: Add biotinylated ADC to the wells and incubate to allow binding to the streptavidin.
   Wash to remove unbound ADC.
- Sample Incubation: Add patient serum samples to the wells. If ADAs are present, they will bind to the captured biotinylated ADC. Incubate and then wash.
- Detection: Add a labeled (e.g., with horseradish peroxidase HRP) version of the ADC. This will bind to the other arm of the ADA, forming a "bridge." Incubate and then wash.
- Substrate Addition: Add a suitable substrate for the label (e.g., TMB for HRP). The enzymatic reaction will produce a colorimetric signal.
- Readout: Measure the absorbance at the appropriate wavelength. A signal above a predetermined cut-point is considered a presumptive positive.

#### Confirmatory Assay Protocol:

For samples that screen positive, a confirmatory assay is performed to demonstrate specificity. The protocol is similar to the screening assay, with one key difference:

 Before adding the sample to the well, it is pre-incubated with an excess of the unlabeled ADC. If the ADAs are specific to the ADC, they will be blocked by the excess drug, resulting in a significant reduction of the signal in the assay.

# **Neutralizing Antibody (NAb) Assay (Cell-Based Assay)**

Principle: This assay determines if the detected ADAs can inhibit the biological activity of the ADC. The specific design of the assay depends on the ADC's mechanism of action. For an ADC that induces cell death upon binding to its target on cancer cells, a cell viability assay can be used.

Protocol Example (for an ADC targeting a cancer cell surface receptor):



- Cell Seeding: Seed a 96-well plate with a cancer cell line that expresses the target antigen for the ADC.
- Sample Pre-incubation: In a separate plate, pre-incubate patient serum samples (containing potential NAbs) with a fixed concentration of the ADC.
- Treatment: Transfer the ADC-serum mixture to the wells containing the target cells.
- Incubation: Incubate the cells for a period sufficient to allow the ADC to exert its cytotoxic effect (e.g., 48-72 hours).
- Viability Assessment: Add a reagent to measure cell viability (e.g., MTT or a luciferase-based assay).
- Readout: Measure the signal (e.g., absorbance or luminescence). A reduction in the ADC's
  cytotoxic effect (i.e., an increase in cell viability) in the presence of the patient serum,
  compared to a control, indicates the presence of neutralizing antibodies.

## **T-cell Proliferation Assay**

Principle: This assay assesses the potential for a therapeutic protein to induce a T-cell-dependent immune response, which is a key driver of ADA formation. It measures the proliferation of T-cells from healthy donors in response to the therapeutic protein.

#### Protocol Outline:

- PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors.
- Antigen Presentation: Co-culture the PBMCs with the ADC or peptide fragments derived from the ADC. Antigen-presenting cells (APCs) within the PBMC population will process and present peptides from the ADC on their MHC class II molecules.
- T-cell Proliferation: If T-cells in the culture recognize the presented peptides, they will become activated and proliferate.
- Measurement of Proliferation: After several days of culture, measure T-cell proliferation using methods such as:



- CFSE Staining: Labeling cells with CFSE dye, which is diluted with each cell division, allowing for quantification of proliferation by flow cytometry.
- Thymidine Incorporation: Adding radiolabeled thymidine, which is incorporated into the DNA of proliferating cells.
- Analysis: An increase in T-cell proliferation in response to the ADC, compared to a negative control, suggests a potential for immunogenicity.

# Visualizing Key Concepts in Immunogenicity Assessment ADC Mechanism of Action and Potential for Immunogenicity

The following diagram illustrates the general mechanism of action of an ADC and highlights the components that can elicit an immune response.





Click to download full resolution via product page

Caption: General mechanism of action of an ADC and its potentially immunogenic components.

# **Tiered Approach to Immunogenicity Testing**

This workflow illustrates the standard multi-step process for detecting and characterizing antidrug antibodies.





Click to download full resolution via product page

Caption: Tiered workflow for the detection and characterization of anti-drug antibodies.

# **Logical Flow of an Immunogenicity Risk Assessment**

This diagram outlines the key factors considered when evaluating the potential immunogenicity risk of a novel ADC.





Click to download full resolution via product page

Caption: Key factors influencing the immunogenicity risk assessment of an ADC.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Immunogenicity of Antibody Drug Conjugates: Bioanalytical Methods and Monitoring Strategy for a Novel Therapeutic Modality PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Guide to Assessing the Immunogenicity of Antibody-Drug Conjugates in Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12382127#assessing-the-immunogenicity-of-the-smp-93566-antibody-component]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com